molecular formula C9H8BrFO2 B13662237 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone

2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B13662237
M. Wt: 247.06 g/mol
InChI Key: JZQYWKHZDDTZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of ethanone, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . This method yields the desired product with a moderate yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2-Bromo-5-fluoro-2-methoxyacetophenone

Uniqueness

2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring. This unique arrangement of substituents can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3

InChI Key

JZQYWKHZDDTZRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.